![molecular formula C20H32O2 B1231299 Geranylgeranic acid CAS No. 83807-40-3](/img/structure/B1231299.png)
Geranylgeranic acid
Overview
Description
Geranylgeranic acid (GGA) is a diterpenoid obtained by formal oxidation of the CH2OH group of (E,E,E)-geranylgeraniol to the corresponding carboxylic acid . It is a diterpenoid, a methyl-branched fatty acid, a trienoic fatty acid, and an alpha, beta-unsaturated monocarboxylic acid . It is functionally related to an (E,E,E)-geranylgeraniol .
Synthesis Analysis
GGA is synthesized from mevalonate (MVA) in mammals, including humans . Approximately 80% of the cellular GGA is newly synthesized from MVA in 12 hours . The acid picks up preexisting farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP), suggesting that GGA is derived from FPP and GGPP through the MVA pathway .Molecular Structure Analysis
The molecular formula of GGA is C20H32O2 . It has a molecular weight of 304.5 g/mol . The IUPAC name is (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoic acid .Chemical Reactions Analysis
GGA has been reported to induce autophagic cell death via upregulation of lipid-induced unfolded protein response in several human hepatoma-derived cell lines .Physical And Chemical Properties Analysis
GGA contains a total of 53 bonds; 21 non-H bonds, 5 multiple bonds, 10 rotatable bonds, 5 double bonds, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Scientific Research Applications
Plant Metabolite
Geranylgeranic acid is a plant metabolite . It is produced during metabolic reactions in plants, including flowering plants, conifers, and other gymnosperms .
Volatile Oil Component
This compound is found naturally as a component of volatile oils . Volatile oils, also known as essential oils, are used in a variety of products, from perfumes and cosmetics to food flavorings and pharmaceuticals.
Antileishmanial Agent
Geranylgeranic acid has been identified as an antileishmanial agent . This means it can be used to treat or prevent infections caused by protozoan parasites that belong to the genus Leishmania .
Diterpenoid
Geranylgeranic acid is a diterpenoid . Diterpenoids are a type of terpenoid, which are a large and diverse class of naturally occurring organic chemicals. They are used in a wide variety of applications, from pharmaceuticals and biotechnology to agriculture and biofuels.
Mechanism of Action
Target of Action
It is known that this compound is involved in various biological processes, suggesting that it interacts with multiple targets within cells .
Mode of Action
It is known that the compound is involved in the oxidation of the ch2oh group of (e,e,e)-geranylgeraniol to the corresponding carboxylic acid
Biochemical Pathways
Geranylgeranic acid is a part of the isoprenoid biochemical pathway . It is a diterpenoid, which means it is derived from four isoprene units . The compound is biosynthesized from mevalonate, a key intermediate in the production of isoprenoids .
Pharmacokinetics
It is known that the compound is biosynthesized from mevalonate in mammalian cells , suggesting that it is metabolized within the body.
Result of Action
It is known that the compound is involved in various biological processes, suggesting that it has multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h9,11,13,15H,6-8,10,12,14H2,1-5H3,(H,21,22)/b17-11+,18-13+,19-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNLKILVMCHHSD-OZFNKYQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC(=O)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C(=O)O)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Geranylgeranic acid | |
CAS RN |
83807-40-3 | |
Record name | Geranylgeranic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083807403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does GGA exert its anti-cancer effects?
A1: GGA induces cell death primarily through pyroptosis, a lytic form of programmed cell death. [, ] It triggers mitochondrial dysfunction, leading to hyperproduction of mitochondrial superoxide. [, , ] This oxidative stress activates the unfolded protein response (UPR) in the endoplasmic reticulum (ER). [, , , , , ] GGA also interacts with Toll-like receptor 4 (TLR4), further contributing to pyroptosis induction. [, ]
Q2: What is the role of autophagy in GGA-induced cell death?
A2: GGA induces an incomplete autophagic response, leading to the accumulation of autophagosomes but blocking their maturation into autolysosomes. [, , ] This blockage contributes to cell death, potentially by exacerbating ER stress and overwhelming cellular degradation pathways. []
Q3: How does GGA affect cell cycle regulation?
A3: GGA rapidly downregulates cyclin D1, a key regulator of cell cycle progression. [] This downregulation leads to dephosphorylation and nuclear translocation of the retinoblastoma protein (RB), potentially contributing to cell cycle arrest and apoptosis. []
Q4: What is the significance of GGA's interaction with KDM1A?
A4: GGA inhibits lysine-specific demethylase-1 (KDM1A), an enzyme often upregulated in cancer cells. [, ] This inhibition occurs at the same IC50 as tranylcypromine, a known KDM1A inhibitor. [, ] Additionally, GGA induces cytoplasmic translocation of nuclear KDM1A, suggesting a potential mechanism for its anti-cancer effects. [, ]
Q5: Is GGA synthesized in mammals?
A5: Yes, GGA is endogenously biosynthesized in mammals through the mevalonate pathway. [, , , ] This finding challenged the previous assumption that GGA was solely obtained through diet or synthetic sources. []
Q6: What enzymes are involved in GGA biosynthesis?
A6: Several enzymes contribute to GGA biosynthesis. Monoamine oxidase B (MAOB) catalyzes the oxidation of geranylgeraniol (GGOH) to geranylgeranial (GGal), a direct precursor of GGA. [, , ] Interestingly, even in MAOB-knockout cells, endogenous GGA levels are maintained, suggesting the involvement of other enzymes, such as CYP3A4, which can also oxidize GGOH. [, ]
Q7: How do endogenous GGA levels change with age?
A7: Studies in C3H/HeN mice, a strain prone to spontaneous hepatoma development, revealed an age-dependent decrease in hepatic GGA content. [, ] This decline might be linked to increased susceptibility to HCC with age. [, ]
Q8: What is the potential of GGA as a cancer preventive agent?
A8: GGA shows promising results in preclinical studies, particularly against HCC. [, , , ] Its ability to induce pyroptosis specifically in tumor cells while sparing normal hepatocytes makes it an attractive candidate for further investigation. [, ]
Q9: What is the significance of the clinical trial on 4,5-didehydroGGA?
A9: A placebo-controlled, double-blinded, randomized phase II clinical trial demonstrated the efficacy of 4,5-didehydroGGA, a GGA derivative, in preventing second primary hepatoma in postoperative patients. [] This trial highlighted the clinical relevance of targeting GGA metabolism for cancer prevention. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.